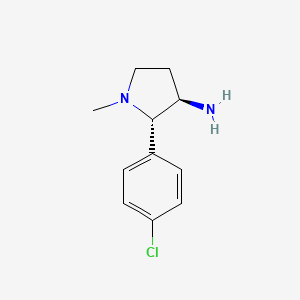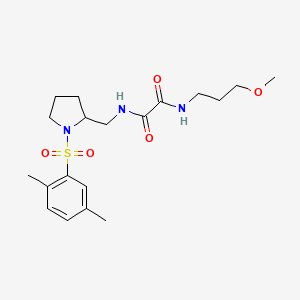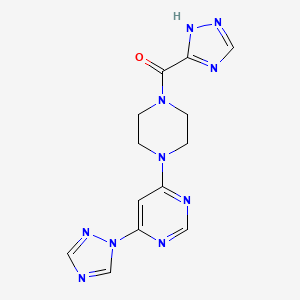
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine, also known as (R)-(-)-DOI, is a potent and selective agonist for the 5-HT2A serotonin receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Scientific Research Applications
Organic Synthesis and Structural Properties
Research has delved into the synthesis and structural analysis of various organic compounds, highlighting the versatility of chlorophenyl and pyrrolidinamine derivatives in chemical synthesis. For instance, the study on the synthesis, spectroscopic, and structural properties of novel substituted compounds demonstrates the reaction mechanisms and potential applications of these derivatives in creating complex molecules for further scientific exploration (Issac & Tierney, 1996).
Environmental Impact and Degradation
The environmental implications of organochlorine compounds, including those related to chlorophenyl groups, have been extensively reviewed. These studies assess the toxicity, persistence, and biodegradation of chlorophenols in aquatic environments, offering insights into the ecological risks and degradation pathways of such compounds (Krijgsheld & Gen, 1986).
Toxicology and Biodegradation
The toxicological effects of chlorophenols, including mechanisms of toxicity in aquatic life, have been a significant area of research. These studies elucidate how chlorophenols induce oxidative stress, disrupt endocrine functions, and affect the immune system in fish, providing a foundation for understanding the environmental health risks of chlorophenols and similar compounds (Ge et al., 2017).
Materials Science and Catalysis
In materials science, amine-functionalized metal-organic frameworks (MOFs) have shown promise for various applications, including gas storage, separation, and catalysis. The incorporation of amine groups into MOFs enhances their interaction with specific molecules, such as CO2, demonstrating the relevance of chemical functionalization in the development of advanced materials (Lin, Kong, & Chen, 2016).
Analytical Chemistry
The role of amine groups in analytical chemistry, particularly in the detection and analysis of biogenic amines in foods, highlights the utility of chemical reactions involving amines for food safety and quality assessment. Molecular methods for detecting biogenic amine-producing bacteria in foods leverage the reactivity of amines, indicating their importance in food microbiology (Landete et al., 2007).
properties
IUPAC Name |
(2S,3R)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYNRIBDIUMEQ-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate](/img/structure/B2776924.png)
![Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2776925.png)
![2-[(3-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2776928.png)
![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)


![3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2776937.png)




![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2776944.png)
